4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid
CAS No.: 42491-77-0
Cat. No.: VC7974633
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42491-77-0 |
|---|---|
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | 2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) |
| Standard InChI Key | ULKOBRDRCYROKY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid (CAS 40371-50-4) is a white to yellow crystalline solid with the molecular formula and a molecular weight of 253.25 g/mol . The compound features a benzyloxycarbonyl (Cbz) group protecting the amino functionality at the fourth carbon, a hydroxyl group at the second carbon, and a carboxylic acid terminus. Its stereochemistry is defined by the (S)-configuration at the second carbon, as evidenced by a specific optical rotation of (, chloroform) .
The structural uniqueness of this molecule lies in its ability to serve as a chiral building block. The InChIKey ULKOBRDRCYROKY-JTQLQIEISA-N confirms the (S)-enantiomer, while the (R)-enantiomer (CAS 42491-77-0) exhibits distinct physicochemical and biological properties . The SMILES notation O[C@H](C(=O)O)CCNC(=O)OCc1ccccc1 provides a systematic representation of its atomic connectivity and stereochemistry .
Synthesis and Production
The synthesis of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid typically involves the protection of γ-aminobutyric acid (GABA) derivatives. A common route proceeds via the following steps:
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Amino Protection: Reaction of 4-amino-2-hydroxybutanoic acid with benzyl chloroformate in the presence of a base to introduce the Cbz group.
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Purification: Crystallization from chloroform or methanol yields the enantiomerically pure product .
This method ensures high enantiomeric excess, critical for its application in asymmetric synthesis. Industrial-scale production adheres to Good Manufacturing Practices (GMP), given its use in antibiotic intermediates like amikacin .
Physicochemical Properties
The compound’s physical and chemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Melting Point | 72–78°C | |
| Boiling Point | 396.45°C (estimate) | |
| Density | 1.2499 g/cm³ | |
| Refractive Index | 1.5200 | |
| Specific Rotation () | (chloroform) | |
| LogP | 1.14 | |
| Solubility | Chloroform, DMSO, methanol |
The low partition coefficient (LogP = 1.14) indicates moderate hydrophobicity, facilitating its dissolution in polar aprotic solvents . The topological polar surface area (95.9 Ų) further highlights its hydrogen-bonding capacity, which influences reactivity and crystallization behavior .
Chemical Reactivity and Functional Transformations
The molecule’s reactivity is governed by three functional groups:
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Carboxylic Acid: Participates in esterification, amidation, and salt formation.
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Hydroxyl Group: Susceptible to oxidation or protection as ethers/esters.
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Cbz-Protected Amine: Cleaved under acidic (HBr/AcOH) or catalytic hydrogenation conditions to liberate the free amine .
Notably, the Cbz group enhances stability during synthetic manipulations, preventing undesired side reactions at the amine site. This stability is critical in multi-step syntheses, such as the production of β-lactam antibiotics .
Applications in Pharmaceutical Chemistry
Role in Amikacin Synthesis
4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid is a key intermediate in the synthesis of amikacin, a broad-spectrum aminoglycoside antibiotic. The Cbz-protected amine ensures regioselective coupling with the aminocyclitol core, while the hydroxyl group facilitates stereochemical control during glycosidic bond formation .
Chiral Building Block
The compound’s enantiomeric purity makes it valuable in asymmetric catalysis and peptidomimetic design. For example, it has been employed in the synthesis of protease inhibitors and kinase modulators, where stereochemistry dictates biological activity .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly | |
| H319: Eye irritation | P305+P351+P338: Rinse eyes | |
| H335: Respiratory irritation | P261: Avoid inhalation |
Proper personal protective equipment (PPE), including gloves and goggles, is mandatory during handling. Storage recommendations include keeping the material sealed at room temperature in a dry environment .
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